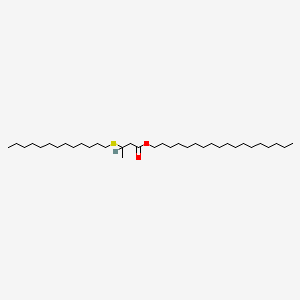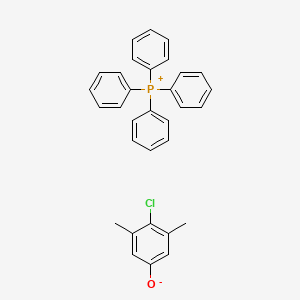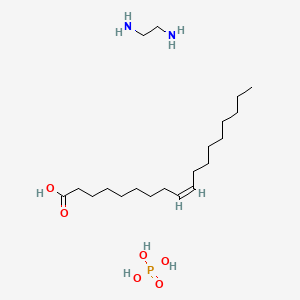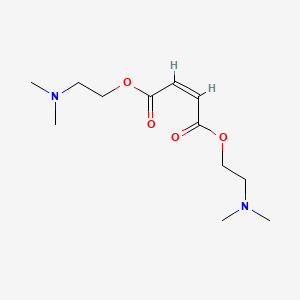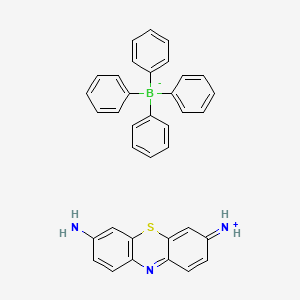
3,7-Diaminophenothiazin-5-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diaminophenothiazin-5-ium tetraphenylborate is a chemical compound with the molecular formula C36H30BN3S.
Preparation Methods
The synthesis of 3,7-Diaminophenothiazin-5-ium tetraphenylborate typically involves the reaction of 3,7-diaminophenothiazin-5-ium with tetraphenylborate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization .
Chemical Reactions Analysis
3,7-Diaminophenothiazin-5-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur when the compound reacts with nucleophiles or electrophiles.
Scientific Research Applications
3,7-Diaminophenothiazin-5-ium tetraphenylborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Diaminophenothiazin-5-ium tetraphenylborate involves its interaction with molecular targets and pathways within cells. The compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3,7-Diaminophenothiazin-5-ium tetraphenylborate can be compared with other similar compounds, such as:
Thionine: Thionine is a similar compound with a phenothiazine core structure.
Methylene Blue: Methylene blue is another phenothiazine derivative with applications in medicine and biology.
Azure B: Azure B is a phenothiazine dye used in histology and cytology for staining biological tissues.
Properties
CAS No. |
84145-75-5 |
|---|---|
Molecular Formula |
C36H30BN3S |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C12H9N3S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-20H;1-6,13H,14H2/q-1;/p+1 |
InChI Key |
OQOPKQHTOXRJHL-UHFFFAOYSA-O |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




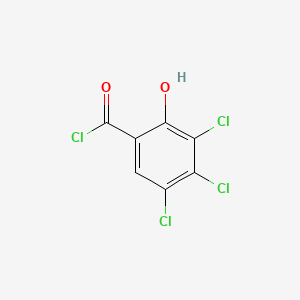


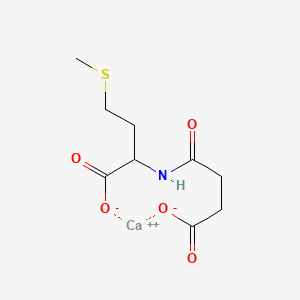
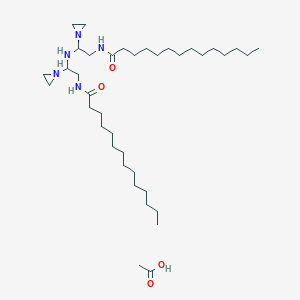
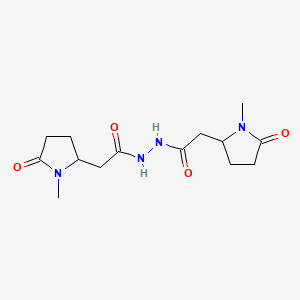
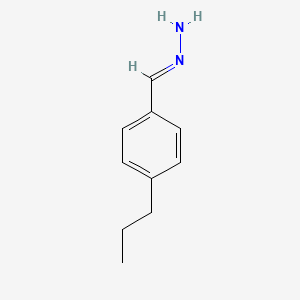
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
